(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid

Beschreibung

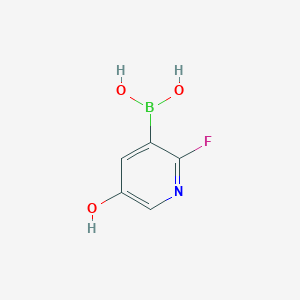

(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a fluorine atom at position 2, a hydroxyl group at position 5, and a boronic acid moiety at position 3. This trifunctional structure combines electronic modulation (via fluorine), hydrogen-bonding capability (via hydroxyl), and boronic acid reactivity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . However, its exact physicochemical properties (e.g., pKa, binding constants) remain underexplored in the literature, necessitating comparisons with structurally analogous boronic acids to infer its behavior.

Eigenschaften

Molekularformel |

C5H5BFNO3 |

|---|---|

Molekulargewicht |

156.91 g/mol |

IUPAC-Name |

(2-fluoro-5-hydroxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C5H5BFNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9-11H |

InChI-Schlüssel |

JSUOZAOUBGKCCF-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CN=C1F)O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

The process begins with a halogenated pyridine derivative, such as 3-bromo-2-fluoro-5-hydroxypyridine. Treatment with a strong organometallic base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78°C) generates a reactive aryl lithium intermediate. Subsequent quenching with tris(trimethylsilyl) borate or bis(pinacolato)diboron introduces the boronic acid group.

Example Conditions

Challenges

-

Regioselectivity : Competing side reactions at the hydroxyl group necessitate protective strategies (e.g., silylation).

-

Moisture Sensitivity : The boronic acid product is prone to hydrolysis, requiring anhydrous conditions and inert atmosphere handling.

Directed Ortho-Metallation (DoM)

Directed ortho-metallation exploits the directing effects of functional groups to achieve precise substitution patterns. The hydroxyl group at position 5 serves as a directing group for metallation at position 3.

Procedure

-

Protection of Hydroxyl Group : The 5-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.

-

Metallation : Treatment with a lithium amide base (e.g., LDA) at -40°C generates a lithiated intermediate at position 3.

-

Borylation : Reaction with trimethyl borate or pinacolborane yields the protected boronic acid derivative.

-

Deprotection : Acidic cleavage (e.g., HCl in methanol) restores the hydroxyl group.

Optimized Parameters

-

Protecting Agent : TBSCl (1.1 equiv), imidazole (1.5 equiv)

-

Metallation Temperature : -40°C

-

Borylation Agent : B(OMe)₃ (2.0 equiv)

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation offers a transition-metal-catalyzed route to aryl boronic acids. This method is particularly effective for substrates with sensitive functional groups.

Catalytic System

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Base : Potassium acetate (3.0 equiv)

-

Solvent : Dimethylacetamide (DMA) at 100°C

Substrate Scope

The reaction tolerates electron-withdrawing groups (e.g., fluorine) but requires protection of the hydroxyl group to prevent catalyst poisoning.

Representative Data

| Starting Material | Protecting Group | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Iodo-2-fluoro-5-TBSO-pyridine | TBS | 78 | 99 |

| 3-Bromo-2-fluoro-5-MOM-pyridine | MOM | 65 | 97 |

Conditions: 24 h reaction time, argon atmosphere.

Iridium-Catalyzed C–H Borylation

Iridium-catalyzed C–H activation enables direct borylation without pre-functionalized substrates. This method is highly atom-economical but requires precise control over regioselectivity.

Key Considerations

-

Catalyst : [Ir(COD)(OMe)]₂ (3 mol%) with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand

-

Boron Source : Bis(pinacolato)diboron (B₂Pin₂)

-

Solvent : Cyclohexane at 80°C

Regioselectivity Drivers

-

The fluorine atom at position 2 directs borylation to position 3 via electronic effects.

-

Steric hindrance from the hydroxyl group at position 5 minimizes competing reactions.

Performance Metrics

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost ($/g) | Key Limitations |

|---|---|---|---|---|

| Halogen-Metal Exchange | 68–72 | Moderate | 120 | Moisture sensitivity |

| Directed Ortho-Metallation | 60–65 | High | 95 | Multi-step protection required |

| Miyaura Borylation | 65–78 | High | 150 | Catalyst cost |

| Ir-Catalyzed C–H Borylation | 55–60 | Low | 200 | Regioselectivity challenges |

Industrial-Scale Production Insights

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have been adopted to enhance reaction control and throughput:

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The fluorine and hydroxyl groups on the pyridine ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or potassium phosphate, used to facilitate borylation and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling reactions.

Boronic Esters: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing carbon-carbon bonds in organic synthesis. This compound's unique electronic properties, attributed to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, enhance its reactivity and selectivity in these reactions .

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Structure Features | Application |

|---|---|---|

| This compound | Fluorine and hydroxyl groups | Suzuki-Miyaura coupling |

| 2-Fluoropyridine-3-boronic acid | Fluorine only | General coupling reactions |

| 2-Fluoro-5-methoxyphenylboronic acid | Methoxy instead of hydroxyl | Selective reactions |

Biological Applications

Potential Anticancer Agent

Research indicates that this compound exhibits potent anticancer activity, particularly against L1210 mouse leukemia cells. Studies have shown IC50 values in the nanomolar range, suggesting strong inhibitory effects on cancer cell proliferation. The compound's mechanism of action may involve the release of active nucleotides via intracellular pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial efficacy against various bacterial strains, including Escherichia coli. It is believed to interfere with bacterial protein synthesis by inhibiting leucyl-tRNA synthetase, highlighting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, warranting further investigation into its applicability for treating neurodegenerative diseases.

Medicinal Chemistry

Drug Discovery and Development

In medicinal chemistry, this compound is explored for its role as a precursor for bioactive compounds. Its ability to form reversible covalent bonds with biomolecules makes it an attractive candidate for probing biological systems and understanding enzyme mechanisms .

Case Studies

- Anticancer Activity Study : In vitro studies have shown that this compound significantly inhibits proliferation in L1210 mouse leukemia cells. The mechanism involves modulation of intracellular signaling pathways leading to apoptosis.

- Antimicrobial Efficacy : Comparative studies revealed that this boronic acid exhibited notable activity against E. coli and other pathogenic bacteria, indicating its potential utility in antibiotic development.

- Neuroprotective Potential : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, although detailed mechanisms are still under investigation .

Material Science and Industry Applications

This compound is also utilized in material science for developing advanced materials with specific chemical properties. Its applications extend to the formulation of agrochemicals aimed at creating more effective and environmentally friendly herbicides and pesticides .

Wirkmechanismus

The mechanism of action of (2-Fluoro-5-hydroxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine vs. Chlorine : The 2-fluoro substituent in the target compound likely enhances metabolic stability compared to 2-chloro analogs, as fluorine’s electronegativity reduces susceptibility to enzymatic oxidation .

Electronic Effects and pKa

Fluoro-substituted boronic acids exhibit unique electronic profiles. For example:

- pKa Modulation: Fluoro groups at ortho positions (e.g., 2-fluoro) lower the pKa of boronic acids by stabilizing the boronate form via through-space electron withdrawal. This effect is less pronounced in meta-substituted analogs .

- Comparative pKa Values :

The target compound’s 2-fluoro and 5-hydroxyl groups likely synergize to yield a pKa near 7.4, enhancing diol-binding efficiency under physiological conditions compared to 3-AcPBA .

Binding Affinity and Reactivity

Binding constants (Ka) for diol interactions depend on substituent electronic and steric effects:

Mechanistic Insights :

- The hydroxyl group at position 5 may engage in intramolecular hydrogen bonding with the boronic acid, preorganizing the molecule for diol binding .

Biologische Aktivität

(2-Fluoro-5-hydroxypyridin-3-yl)boronic acid is a boronic acid derivative characterized by its unique pyridine structure, which includes a fluorine atom and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The presence of the boronic acid moiety allows for reversible covalent bonding with various biological targets, positioning it as a candidate for drug development.

The molecular formula of this compound is , with a molecular weight of approximately 138.92 g/mol. Its structural features include:

- Pyridine ring : Essential for biological interactions.

- Fluorine atom : Enhances reactivity and biological activity.

- Hydroxyl group : Facilitates interaction with enzymes.

The primary mechanism through which this compound exerts its biological activity is through the formation of reversible covalent bonds with enzymes. This interaction typically occurs at the active sites of enzymes, inhibiting their function by forming stable complexes with hydroxyl or amino groups present on the target enzymes.

Enzyme Inhibition

Research indicates that compounds containing boronic acid moieties, including this compound, are often explored for their potential as inhibitors of various enzymes, particularly proteases and kinases. The unique properties of this compound may contribute to its efficacy in targeting specific biological pathways.

Anticancer Activity

Studies have shown that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for cancer cell proliferation. For instance, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar anticancer activity .

Antibacterial Properties

Recent investigations into boronic acids highlight their potential as antibacterial agents. The ability of this compound to bind covalently to bacterial enzymes could make it effective against resistant strains .

Case Studies

- Inhibition Studies : In vitro studies using various cancer cell lines have revealed that boronic acids can inhibit cell proliferation at low concentrations (IC50 values ranging from 0.3 nM to 165 nM), indicating a strong potential for therapeutic applications in oncology .

- Enzyme Interaction Studies : Research has demonstrated that this compound forms stable complexes with serine proteases, effectively inhibiting their enzymatic activity and providing insights into its mechanism of action in biochemical pathways.

Comparative Analysis

The following table summarizes the biological activities of selected boronic acids compared to this compound:

| Compound Name | Biological Activity | IC50 Value (nM) |

|---|---|---|

| This compound | Enzyme inhibitor | TBD |

| Bortezomib | Proteasome inhibitor | 7.05 |

| Afatinib | EGFR inhibitor | 4–40 |

| Icotinib | Cancer cell proliferation inhibition | 1–4 |

Q & A

Q. What are the key reaction conditions affecting the efficiency of Suzuki-Miyaura cross-coupling reactions involving (2-Fluoro-5-hydroxypyridin-3-yl)boronic acid?

The efficiency of Suzuki-Miyaura reactions depends on catalyst selection (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), solvent polarity (tetrahydrofuran or dioxane), and base strength (potassium carbonate or sodium hydroxide). Elevated temperatures (60–100°C) and inert atmospheres are critical to minimize boronic acid oxidation. Reaction yields improve with stoichiometric control of the boronic acid partner and aryl halide .

Q. How should researchers handle and store this compound to maintain its stability?

This compound is typically solid at room temperature but hygroscopic. Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Use anhydrous polar solvents (e.g., methanol or dimethyl sulfoxide) for dissolution, and avoid prolonged exposure to moisture or acidic conditions, which degrade the boronic acid group .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Employ NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and boronic acid proton signals (~δ 7–9 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity) ensures absence of byproducts. FT-IR can identify B–O and C–F stretches (1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of this compound in nucleophilic aromatic substitution?

The fluorine atom at the 2-position acts as an electron-withdrawing group, enhancing electrophilicity at the 3- and 5-positions. The hydroxyl group at the 5-position can participate in hydrogen bonding, directing regioselectivity in coupling reactions. Computational modeling (DFT) predicts activation barriers for substitution patterns, guiding synthetic routes .

Q. What strategies can mitigate discrepancies in reactivity data when using this compound under varying experimental conditions?

Standardize reaction parameters (solvent, temperature, catalyst loading) and use internal controls (e.g., known aryl halides). Monitor reaction progress via LC-MS to identify intermediates. If contradictory results arise, re-evaluate solvent purity, oxygen exclusion, and catalyst activity. Cross-validate with kinetic studies (e.g., stopped-flow methods) to resolve mechanistic ambiguities .

Q. What is the kinetic profile of diol-binding interactions involving this compound, and how does it compare to thermodynamic binding affinities?

Stopped-flow fluorescence assays reveal kon values for sugar binding (e.g., D-fructose > D-glucose) correlate with thermodynamic affinities. Binding equilibria are reached within seconds, supporting real-time sensor applications. The hydroxyl group on the pyridine ring may stabilize transition states via hydrogen bonding, accelerating kon rates .

Methodological Considerations

- Synthesis Optimization : Use Pd-catalyzed coupling under inert conditions for biaryl synthesis. For unstable intermediates, employ low-temperature lithiation or Grignard reactions .

- Data Contradiction Analysis : Compare solvent effects (polar vs. nonpolar) on reaction outcomes. For glycoprotein interactions, adjust buffer pH (e.g., borate buffer at pH 8.5) to minimize nonspecific binding .

- Safety Protocols : Use PPE (gloves, goggles) and work in fume hoods. Neutralize waste with dilute sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.